Oleamide

Description

This compound has been reported in Glycine max, Desmos cochinchinensis, and other organisms with data available.

plastic additive; can cause contact urticaria; RN given refers to (Z)-isomer; a sleep inducing facto

Properties

IUPAC Name |

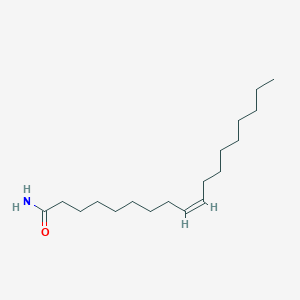

(Z)-octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027137 |

Source

|

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid |

Source

|

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL |

Source

|

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 |

Source

|

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg] |

Source

|

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

IVORY-COLORED POWDER | |

CAS No. |

301-02-0 |

Source

|

| Record name | Oleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C, 102 - 104 °C |

Source

|

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oleamide's Role in Sleep-Wake Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has garnered significant attention for its potent sleep-inducing properties. First isolated from the cerebrospinal fluid of sleep-deprived cats, this lipid messenger plays a crucial role in the complex regulation of the sleep-wake cycle. Its mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems, including the GABAergic, serotonergic, and endocannabinoid systems. This technical guide provides a comprehensive overview of the current understanding of this compound's role in sleep modulation, detailing its effects on sleep architecture, the underlying signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The homeostatic regulation of sleep is a complex physiological process influenced by a multitude of endogenous signaling molecules. This compound (cis-9,10-octadecenoamide) has emerged as a key player in this process. Its concentration in the cerebrospinal fluid (CSF) has been observed to increase significantly during periods of sleep deprivation, suggesting a direct role in promoting sleep. Subsequent research has demonstrated that exogenous administration of this compound can induce sleep in various animal models.[1] This guide will delve into the molecular mechanisms underlying this compound's soporific effects and provide a detailed summary of the experimental evidence.

Quantitative Effects of this compound on Sleep Parameters

The sleep-inducing effects of this compound have been quantified in several preclinical studies, primarily in rodent models. These studies typically involve the administration of this compound followed by electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor changes in sleep architecture. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Sleep Latency and Duration

| Animal Model | Administration Route | Dosage | Change in Sleep Latency | Change in Slow-Wave Sleep (SWS) | Change in REM Sleep | Reference |

| Rat | Intraperitoneal (i.p.) | 10 mg/kg | No significant change | Increased SWS2 | No significant change | [2][3] |

| Rat | Intraperitoneal (i.p.) | 20 mg/kg | Increased | Increased SWS2 | Decreased | [2][3] |

| Rat | Intracerebroventricular (i.c.v.) | 2.8 µg | Decreased to 44-64% of control | No significant change | No significant change | [4] |

| Rat | Intracerebroventricular (i.c.v.) | 5.6 µg | Decreased to 44-64% of control | No significant change | No significant change | [4] |

| Rat | - | FAAH Inhibitor* | Reduced | Increased total sleep time | - | [5] |

*Note: Inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for this compound degradation, leads to increased endogenous this compound levels.[5]

Table 2: Dose-Dependent Effects of this compound on Motor Activity and Body Temperature

| Animal Model | Administration Route | Dosage | Effect on Motor Activity | Effect on Body Temperature | Reference |

| Rat | Intraperitoneal (i.p.) | ED50: 17 ± 1.5 mg/kg | Dose-dependent suppression | - | |

| Rat | Intraperitoneal (i.p.) | 2.5 mg/kg | - | 1.0°C decrease | [3] |

| Rat | Intraperitoneal (i.p.) | 10 mg/kg | - | 1.75°C decrease | [3] |

| Rat | Intraperitoneal (i.p.) | 20 mg/kg | - | 2.25°C decrease | [3] |

Table 3: Endogenous this compound Levels in Cerebrospinal Fluid (CSF)

| Condition | Animal Model | Fold Increase in this compound | Reference |

| 6+ hours of sleep deprivation | Rat | 3 to 4-fold |

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound's effects on the sleep-wake cycle.

Animal Models and Surgical Procedures

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are frequently used.[1][6]

-

Housing: Animals are housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Electrodes:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for the placement of EEG and EMG electrodes. EEG electrodes are typically placed over the frontal and parietal cortices. EMG electrodes are inserted into the nuchal muscles.

-

Secure the electrode assembly to the skull using dental acrylic.

-

Allow for a post-operative recovery period of at least one week before commencing experiments.

-

Drug Administration

-

This compound Preparation: this compound is typically dissolved in a vehicle solution. A common vehicle consists of a mixture of Tween 80 (a polysorbate surfactant) and saline. The final concentration of the vehicle components should be reported.

-

Administration Routes:

-

Intraperitoneal (i.p.) injection: this compound is injected into the peritoneal cavity.

-

Intracerebroventricular (i.c.v.) injection: A guide cannula is implanted into a cerebral ventricle during the initial surgery. This compound is then microinjected directly into the CSF.

-

Sleep Recording and Data Analysis

-

Acclimatization: Animals are habituated to the recording chamber and tethered recording cables for several days before baseline recordings are taken.

-

Recording: Continuous EEG and EMG recordings are acquired for a set period (e.g., 24 hours) to establish a baseline. Following vehicle or this compound administration, recordings are continued for several hours.

-

Sleep Scoring: The recorded data is visually scored in epochs (e.g., 30 seconds) and classified into three stages:

-

Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves) and reduced EMG activity. NREM sleep is often further subdivided into light NREM (SWS1) and deep NREM or slow-wave sleep (SWS2).

-

Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG amplitude).

-

-

Data Analysis: The following parameters are quantified:

-

Sleep Latency: Time from injection to the first continuous period of NREM sleep.

-

Total Sleep Time: Total duration of NREM and REM sleep.

-

Time Spent in Each Stage: Total time and percentage of recording time spent in wakefulness, NREM, and REM sleep.

-

Bout Number and Duration: The number and average duration of individual episodes of each sleep-wake stage.

-

EEG Power Spectral Analysis: Analysis of the power of different EEG frequency bands (delta, theta, alpha, beta).

-

Signaling Pathways in this compound-Mediated Sleep Regulation

This compound's influence on the sleep-wake cycle is not mediated by a single receptor but rather through a complex interplay with multiple neurotransmitter systems.

GABAergic System

This compound positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] This potentiation of GABAergic inhibition is thought to contribute to its sedative and hypnotic effects.

Serotonergic System

This compound's interaction with the serotonin (B10506) (5-HT) system is complex and receptor-subtype specific. It has been shown to potentiate the effects of serotonin at 5-HT2A and 5-HT2C receptors, while its effects on other 5-HT receptors are also being investigated.[1][4] The serotonergic system is deeply involved in sleep-wake regulation, and this compound's modulation of this system is a key aspect of its sleep-inducing properties.[6]

Endocannabinoid System

This compound shares structural similarities with the endocannabinoid anandamide (B1667382) and interacts with the endocannabinoid system. While its direct binding to cannabinoid receptor 1 (CB1) is debated, there is evidence that some of this compound's hypnotic effects are mediated through the CB1 receptor. It is also a substrate for fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide. By competing for FAAH, this compound may indirectly increase the levels of anandamide, thereby potentiating endocannabinoid signaling and promoting sleep.

Biosynthesis and Degradation

The regulation of this compound levels is critical for its role in the sleep-wake cycle.

-

Biosynthesis: The precise biosynthetic pathway of this compound is still under investigation. One proposed pathway involves the conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

-

Degradation: this compound is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes it to oleic acid and ammonia.[5]

Conclusion and Future Directions

This compound is a significant endogenous regulator of the sleep-wake cycle, exerting its effects through a complex interplay with GABAergic, serotonergic, and endocannabinoid systems. The quantitative data from preclinical studies consistently demonstrate its ability to promote sleep, primarily by reducing sleep latency and increasing slow-wave sleep. The detailed experimental protocols outlined in this guide provide a framework for future research in this area.

Further investigation is warranted to fully elucidate the downstream signaling cascades activated by this compound's interaction with its various receptor targets. A deeper understanding of its biosynthetic and degradative pathways could also reveal novel therapeutic targets for the treatment of sleep disorders. The development of selective agonists, antagonists, and enzyme inhibitors related to the this compound signaling system holds considerable promise for the future of sleep medicine.

References

- 1. The hypnotic actions of the fatty acid amide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective modulatory actions of this compound on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. The endogenous lipid this compound activates serotonin 5-HT7 neurons in mouse thalamus and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serotonergic system may be involved in the sleep-inducing action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The sleep hormone this compound modulates inhibitory ionotropic receptors in mammalian CNS in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sleep hormone this compound modulates inhibitory ionotropic receptors in mammalian CNS in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Endogenous Discovery of Oleamide in Cerebrospinal Fluid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid primary amide first identified in the cerebrospinal fluid (CSF) of sleep-deprived animals. Its discovery marked the identification of a new class of biological signaling molecules implicated in the regulation of sleep. This technical guide provides an in-depth overview of the seminal discovery, the analytical methods used for its identification and quantification, its concentrations in biological fluids, and its primary signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction to an Endogenous Sleep Factor

The search for endogenous substances that regulate fundamental physiological processes has long been a central theme in neuroscience. Sleep, in particular, was hypothesized to be governed by a homeostatic mechanism involving the accumulation of a "sleep-inducing factor" during periods of wakefulness. This hypothesis spurred researchers to investigate the biochemical changes occurring in the central nervous system following prolonged sleep deprivation. The focus of this effort was the cerebrospinal fluid (CSF), a biofluid that reflects the metabolic state of the brain. These investigations ultimately led to the isolation and characterization of this compound, a simple lipid amide with potent hypnotic properties.[1][2]

The Seminal Discovery in Sleep-Deprived Felines

The foundational discovery of this compound emerged from experiments conducted on sleep-deprived cats.[2][3] Researchers collected CSF from cats that had been kept awake for extended periods and compared its composition to that of CSF from control, non-sleep-deprived animals.[4][5] When the CSF from the sleep-deprived group was administered to naive rats, it induced a state of physiological sleep, suggesting the presence of an accumulated sleep-promoting substance.[2][6] The active molecule, initially termed "cerebrodiene," was isolated from this fluid.[4][7] Subsequent, rigorous chemical analysis of approximately 300 micrograms of the purified substance identified it not as a diene, but as the fatty acid amide, cis-9,10-octadecenoamide, now known as this compound.[2][4]

Quantitative Analysis of this compound

Following its discovery, a key objective was to quantify this compound levels in various biological fluids to establish a physiological baseline and understand its dynamics. Gas Chromatography-Mass Spectrometry (GC-MS) became the primary analytical tool for this purpose.[8] Studies in animal models have established baseline concentrations and demonstrated the sleep-inducing efficacy of exogenously administered this compound.

Table 1: this compound Concentrations in Biological Fluids (Animal Models)

| Species | Fluid | Condition | Concentration | Citation(s) |

| Cat | CSF | Sleep-Deprived | 0.1–5 pmol/100 µl (28–1400 pg/100 µl) | [4][5] |

| Rat | CSF | Normal | 44 ng/ml (~156 nM) | [4][5][8] |

| Rat | Plasma | Normal | 9.9 ng/ml (~35 nM) | [4][5][8] |

Table 2: Effective Doses of this compound for Sleep Induction in Rats

| Administration Route | Dose | Effect | Citation(s) |

| Intraperitoneal (i.p.) | 5–50 mg | Induces sleep-like behavioral state | [4][5] |

| Intracerebroventricular (i.c.v.) | 10 nmol (2.8 µg) | Induces sleep-like behavioral state | [4][5] |

| Systemic (i.p.) | 10 and 20 mg/kg | Increased slow-wave sleep | [6][9] |

Experimental Protocols

The accurate quantification of this compound from complex biological matrices like CSF requires robust and sensitive methodologies. The protocols below outline the key steps from sample collection to analysis.

Animal Model and CSF Collection

The original discovery utilized feline models. Adult cats were kept awake using gentle sensory stimulation. CSF was collected via a chronically implanted cannula in the cisterna magna. In subsequent rat studies, CSF can be collected similarly or via terminal puncture under anesthesia.

Lipid Extraction and Sample Preparation

A sensitive method for quantifying this compound involves solvent extraction, derivatization, and analysis by GC-MS.[4][5][8]

-

Internal Standard: An internal standard, such as ¹³C₁₈ this compound, is added to the CSF sample (e.g., 100-200 µl) to allow for accurate quantification by correcting for extraction losses.

-

Solvent Extraction: The sample is subjected to a biphasic lipid extraction. A common method is the addition of a chloroform/methanol mixture (e.g., Folch method) to precipitate proteins and extract lipids into the organic phase.[10]

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers. The lower organic phase containing the lipids is carefully collected.

-

Drying: The solvent is evaporated to dryness under a stream of nitrogen.

-

Derivatization: To improve volatility and thermal stability for gas chromatography, the hydroxyl group of the amide is derivatized. The dried lipid extract is reconstituted in a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heated (e.g., 95°C for 5 minutes) to form the N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (TBDMS) derivative.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is analyzed using a GC-MS system.

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane).

-

Injection: 1 µl of the derivatized sample is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of ~85°C, held for 2 minutes, followed by a ramp to ~280°C.[11]

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) ionization.

-

Analysis Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. The system is set to monitor specific mass-to-charge ratio (m/z) fragments characteristic of the this compound derivative and its internal standard. For the TMS derivative, a key fragment is m/z 338.[4][5]

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.[4][8]

-

Visualization: Experimental Workflow

Caption: Workflow for this compound quantification from CSF.

Mechanism of Action: Key Signaling Pathways

This compound exerts its physiological effects by modulating several key neurotransmitter systems. Its actions are pleiotropic, affecting receptors for the primary inhibitory and excitatory neurotransmitters in the brain.[12]

Modulation of the GABAergic System

One of the primary mechanisms for this compound's hypnotic effect is its positive allosteric modulation of GABA-A receptors.[4][8][13] By binding to a site on the receptor complex, this compound enhances the influx of chloride ions triggered by GABA, leading to hyperpolarization of the neuron. This increased inhibitory tone in the central nervous system contributes to sedation and sleep induction.[12]

Caption: this compound's potentiation of GABA-A receptor signaling.

Modulation of the Serotonergic System

This compound also significantly interacts with the serotonin (B10506) system, which is critically involved in regulating the sleep-wake cycle.[1] It has been shown to potentiate currents gated by specific serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[14][15] By modulating the activity of these receptors, this compound can influence serotonergic neurotransmission, contributing to its complex effects on arousal and sleep.[16]

Caption: this compound's modulation of serotonergic receptor pathways.

Other Putative Mechanisms

Beyond GABA and serotonin, this compound interacts with other systems:

-

Endocannabinoid System: this compound exhibits cannabinoid-like effects and can inhibit Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382).[17][18] This inhibition can lead to an "entourage effect," where elevated anandamide levels produce physiological effects.[18] Some evidence also points to direct agonist actions at CB1 receptors.[18]

-

Gap Junctions: this compound is a potent inhibitor of gap junction communication between cells, a mechanism that may play a role in regulating widespread neuronal synchrony.[1][19]

Biosynthesis and Degradation

Understanding the lifecycle of this compound is crucial for developing therapeutic strategies. Its synthesis and degradation are controlled by specific enzymatic pathways.

Caption: Proposed biosynthesis and degradation pathways of this compound.

Two primary biosynthetic pathways have been proposed:

-

PAM-Mediated Synthesis: The conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme also involved in neuropeptide processing.[3][17]

-

Direct Amidation: The direct amidation of oleic acid (via its coenzyme A derivative) by cytochrome c, using ammonia (B1221849) as the nitrogen source.[3]

The primary route of inactivation for this compound is enzymatic hydrolysis back to oleic acid and ammonia, a reaction catalyzed by the integral membrane protein Fatty Acid Amide Hydrolase (FAAH).[1][17]

Conclusion and Future Directions

The endogenous discovery of this compound in the CSF of sleep-deprived cats was a landmark event, unveiling a new family of lipid signaling molecules in the central nervous system. Its clear hypnotic effects and its modulation of key neurotransmitter systems like GABA and serotonin solidify its role as a significant neuromodulator. For researchers and drug development professionals, this compound and its associated pathways present compelling targets. Future research may focus on developing selective FAAH inhibitors to prolong the endogenous life of this compound for treating insomnia, or creating stable this compound analogs with refined receptor specificity to target anxiety, pain, or other neurological disorders. The continued study of this simple yet potent molecule promises deeper insights into the fundamental mechanisms of sleep and consciousness.

References

- 1. This compound: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical characterization of a family of brain lipids that induce sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumirlab.com [lumirlab.com]

- 5. lumirlab.com [lumirlab.com]

- 6. Effect of this compound on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A gas chromatographic-mass spectral assay for the quantitative determination of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas Chromatography–Mass Spectrometry-Based Cerebrospinal Fluid Metabolomics to Reveal the Protection of Coptisine against Transient Focal Cerebral Ischemia–Reperfusion Injury via Anti-Inflammation and Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective modulatory actions of this compound on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The hypnotic actions of the fatty acid amide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel this compound Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of this compound and Other Fatty Acid Amides - David Merkler [grantome.com]

- 17. This compound: A Fatty Acid Amide Signaling Molecule in the Cardiovascular System? [periodicos.capes.gov.br]

- 18. This compound: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The sleep-inducing lipid this compound deconvolutes gap junction communication and calcium wave transmission in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleamide: An In-depth Technical Guide to a Primary Fatty Acid Amide Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous primary fatty acid amide that has emerged as a significant signaling molecule in the central nervous system and periphery. First identified in the cerebrospinal fluid of sleep-deprived cats, it has since been implicated in a wide array of physiological processes, including sleep regulation, pain perception, and mood.[1][2] Its structural similarity to the endocannabinoid anandamide, coupled with its diverse molecular targets, has positioned this compound as a molecule of considerable interest for therapeutic development. This technical guide provides a comprehensive overview of this compound's biochemistry, signaling pathways, and physiological roles, supported by quantitative data and detailed experimental methodologies.

Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by its synthesis and degradation pathways. While multiple biosynthetic routes have been proposed, the most compelling evidence points to two primary mechanisms.[3][4] The primary route for its inactivation is enzymatic hydrolysis.

Biosynthesis:

One major pathway for this compound synthesis involves the conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[5][6] An alternative pathway suggests the direct amidation of oleic acid via oleoyl-CoA, a reaction catalyzed by cytochrome c using ammonia (B1221849) as the nitrogen source.[3][4]

Degradation:

This compound is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH), the same enzyme responsible for the breakdown of the endocannabinoid anandamide.[1][2] This shared degradation pathway leads to potential interactions and cross-talk between these two distinct signaling lipid families.

Core Signaling Mechanisms of this compound

This compound exerts its biological effects through a complex interplay with multiple molecular targets. It has been shown to interact with several receptor systems and ion channels, often in a manner that suggests allosteric modulation rather than direct agonism at the primary ligand binding site.

Cannabinoid Receptor (CB1) Interaction

This compound is a full agonist at the cannabinoid CB1 receptor, though with a lower affinity than the endocannabinoid anandamide.[7] This interaction is thought to mediate some of its central effects, including its hypnotic actions.[8] The activation of the CB1 receptor by this compound is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5]

References

- 1. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique allosteric regulation of 5-hydroxytryptamine receptor-mediated signal transduction by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a member of the endocannabinoid family? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Oleamide's Dual Influence: A Technical Guide to its Interaction with Serotonergic and GABAergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has garnered significant attention for its pleiotropic effects on the central nervous system, most notably its role in sleep induction. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's modulation of the serotonergic and GABAergic systems. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to understand and leverage the therapeutic potential of this compound and its analogues.

Introduction

This compound (cis-9,10-octadecenoamide) was first identified in the cerebrospinal fluid of sleep-deprived cats and has since been shown to induce physiological sleep in animal models.[1][2][3] Its diverse biological activities stem from its ability to interact with various molecular targets, including serotonin (B10506) (5-HT) and γ-aminobutyric acid (GABA) receptors.[1][4] This guide focuses on the intricate and often subtype-specific interactions of this compound with these two critical neurotransmitter systems, providing a foundational understanding for future research and therapeutic development.

Interaction with the Serotonergic System

This compound's interaction with the serotonergic system is characterized by a complex pattern of modulation, including potentiation, inhibition, and allosteric effects that are dependent on the specific 5-HT receptor subtype.[5][6][7]

Quantitative Data on Serotonergic Receptor Interaction

The following table summarizes the quantitative effects of this compound on various 5-HT receptor subtypes.

| 5-HT Receptor Subtype | Effect of this compound | Concentration | Quantitative Measurement | Reference |

| 5-HT1A | Potentiation of 5-HT response | 100 nM | 370% potentiation | [5] |

| 1 µM | 560% potentiation | [5] | ||

| 5-HT2A | Potentiation of 5-HT-induced phosphoinositide hydrolysis | 100 nM | 228% increase in maximal 5-HT response | [8] |

| Potentiation of 5-HT response | 100 nM | 165% - 260% potentiation | [5] | |

| 5-HT2C | Potentiation of 5-HT-mediated chloride currents | 100 nM | 365% potentiation | [5] |

| Moderate enhancement of 5-HT-evoked Ca2+ release | Not specified | ~11% enhancement | [9] | |

| 5-HT7 | Inhibition of 5-HT-mediated cAMP stimulation | Not specified | Insurmountable antagonism | [8] |

| Agonist-like effect (in absence of 5-HT) | Not specified | Concentration-dependent increase in cAMP | [8] | |

| Allosteric modulation of [3H]5-HT binding | Not specified | 3-fold decrease in [3H]5-HT affinity | [6] | |

| Displacement of [3H]5-HT binding | Not specified | K(D) of 2.69 nM | [6] | |

| 5-HT3 | No effect | Not specified | No potentiation of 5-HT-elicited currents | [5] |

Signaling Pathways

This compound's modulation of 5-HT receptors leads to downstream changes in intracellular signaling cascades. The following diagrams illustrate these pathways.

Experimental Protocols

-

Cell Line: Rat P11 cells endogenously expressing the 5-HT2A receptor.

-

Labeling: Cells are incubated with [³H]myo-inositol in inositol-free DMEM to label the phosphoinositide pools.

-

Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol (B14025) monophosphatase) and then stimulated with varying concentrations of 5-HT in the presence or absence of this compound.

-

Extraction: The reaction is terminated with perchloric acid. The cell lysates are neutralized, and the aqueous phase is collected.

-

Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Cell Line: HeLa cells transfected with the human 5-HT7 receptor.

-

Stimulation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with 5-HT and/or this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are determined using a competitive binding assay, often employing a radiolabeled cAMP tracer and a specific antibody.

-

Preparation: Membranes are prepared from HeLa cells expressing the 5-HT7 receptor.

-

Incubation: Membranes are incubated with a radioligand (e.g., [³H]5-HT) and varying concentrations of this compound or a competing ligand.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Saturation and competition binding data are analyzed to determine binding affinities (Kd) and receptor density (Bmax).

Interaction with the GABAergic System

This compound positively modulates the function of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain. This interaction is stereoselective, with the cis-isomer being significantly more active than the trans-isomer.[10][11]

Quantitative Data on GABAergic Receptor Interaction

The following table summarizes the quantitative effects of this compound on the GABAA receptor.

| Receptor/Channel | Effect of this compound | Concentration | Quantitative Measurement | Reference |

| GABAA Receptor | Enhancement of GABAA currents | 20 µM | Reversible enhancement | [10][11] |

| Voltage-gated Na+ channels | Block of sustained repetitive firing | EC50 = 4.1 µM | Stereoselective suppression | [10][11] |

| Block of veratridine-induced depolarization | IC50 = 13.9 µM | Stereoselective block | [10][11] | |

| Block of veratridine-induced [³H]-GABA release | IC50 = 4.6 µM | Stereoselective block | [10][11] |

Signaling Pathways and Mechanism of Action

This compound enhances GABAA receptor function, leading to increased chloride influx and neuronal hyperpolarization. This potentiation of inhibitory neurotransmission contributes to its sedative and hypnotic effects.

Experimental Protocols

-

Cell Preparation: Cultured embryonic rat cortical neurons or oocytes expressing recombinant human GABAA receptors are used.

-

Recording: Whole-cell voltage-clamp recordings are performed to measure currents evoked by the application of GABA.

-

Drug Application: this compound is applied to the cells via a superfusion system, and its effect on the amplitude and kinetics of GABA-evoked currents is recorded. The requirement of specific GABAA receptor subunits (e.g., the γ subunit) for this compound's effect can also be investigated using this method.[10]

-

Preparation: Synaptoneurosomes (sealed nerve terminals with attached postsynaptic membranes) are prepared from mouse brain tissue.

-

Depolarization: The preparation is exposed to a depolarizing agent like veratridine (B1662332) (a sodium channel activator).

-

Measurement: Changes in membrane potential are monitored using voltage-sensitive dyes. The ability of this compound to block veratridine-induced depolarization is quantified.[11]

-

Preparation: Synaptosomes are prepared from mouse brain and preloaded with [³H]-GABA.

-

Stimulation: The release of [³H]-GABA is stimulated by veratridine.

-

Inhibition: The effect of different concentrations of this compound on veratridine-induced [³H]-GABA release is measured.

-

Quantification: The amount of radioactivity released into the superfusate is determined by liquid scintillation counting.[11]

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the effects of this compound on receptor function.

Conclusion

This compound exerts a significant and complex modulatory influence on both the serotonergic and GABAergic systems. Its ability to act as a positive allosteric modulator of GABAA receptors and to differentially modulate various 5-HT receptor subtypes underscores its potential as a lead compound for the development of novel therapeutics for sleep disorders, anxiety, and other neurological conditions. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the pharmacology of this compound and to design new chemical entities with improved selectivity and efficacy. Future research should focus on elucidating the precise binding sites of this compound on these receptors and further characterizing its in vivo effects to translate these fundamental findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The hypnotic actions of the fatty acid amide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [bionity.com]

- 4. This compound: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric regulation by this compound of the binding properties of 5-hydroxytryptamine7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced modulation of 5-hydroxytryptamine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective modulatory actions of this compound on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective modulatory actions of this compound on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Oleamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways governing the endogenous lipid signaling molecule, oleamide. The document details the biosynthetic routes leading to its formation and the primary pathways responsible for its degradation, offering insights for researchers in neuroscience, pharmacology, and drug development.

Introduction to this compound

This compound (cis-9,10-octadecenamide) is a primary fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep in animals.[1][2][3] Beyond its role in sleep regulation, this compound exhibits a range of biological activities, including effects on thermoregulation, analgesia, and modulation of various neurotransmitter systems.[1][2][3][4] Its diverse functions underscore the importance of understanding the cellular mechanisms that control its synthesis and catabolism.

Biosynthesis of this compound

The biosynthesis of this compound is not fully elucidated, but two primary pathways have been proposed and are supported by experimental evidence.[1][2][4][5]

Pathway 1: Synthesis via N-Oleoylglycine and Peptidylglycine α-Amidating Monooxygenase (PAM)

This pathway involves a two-step process, beginning with the formation of N-oleoylglycine, which is then converted to this compound.

-

Formation of Oleoyl-CoA: The synthesis is initiated with the activation of oleic acid to oleoyl-CoA by an acyl-CoA synthetase.[1]

-

Formation of N-Oleoylglycine: Oleoyl-CoA is then conjugated with glycine (B1666218) to form N-oleoylglycine. The specific enzyme catalyzing this step in the context of this compound biosynthesis in vivo is still under investigation, though acyl-CoA:glycine N-acyltransferase is a candidate.[6][7]

-

Conversion to this compound: The final step is the oxidative cleavage of N-oleoylglycine to yield this compound and glyoxylate, a reaction catalyzed by the neuropeptide-processing enzyme, peptidylglycine α-amidating monooxygenase (PAM).[1][2][4][8][9] This pathway is thought to be prominent in the nervous system where PAM is expressed.[4]

Pathway 2: Direct Amidation via Cytochrome c

An alternative pathway proposes the direct amidation of oleic acid to form this compound.

-

Formation of Oleoyl-CoA: Similar to the first pathway, oleic acid is first activated to oleoyl-CoA.[1]

-

Direct Amidation: Oleoyl-CoA then reacts with an ammonia (B1221849) source, in a reaction that can be facilitated by cytochrome c, to directly yield this compound.[1][2][4][5] This mechanism has been linked to cellular processes such as apoptosis.[4]

Degradation of this compound

The primary route for the metabolic inactivation of this compound is through enzymatic hydrolysis.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The degradation of this compound is predominantly carried out by the integral membrane enzyme, fatty acid amide hydrolase (FAAH).[4][8][10] FAAH catalyzes the hydrolysis of the amide bond of this compound to yield oleic acid and ammonia, thereby terminating its signaling functions.[4] This enzyme is widely distributed in various tissues, with high expression levels in the brain and liver.[4][11] FAAH also metabolizes other bioactive fatty acid amides, including the endocannabinoid anandamide (B1667382).[10][12]

Potential Role of Cytochrome P450

While FAAH is the principal enzyme in this compound degradation, some evidence suggests that cytochrome P450 (CYP) enzymes may play a role in the metabolism of related fatty acid amides.[4][13] However, the specific contribution of CYPs to the breakdown of this compound in vivo is less characterized compared to the well-established role of FAAH.[4]

Quantitative Data

The following table summarizes available quantitative data related to this compound metabolism.

| Parameter | Value | Enzyme | Substrate | Source |

| FAAH KM for Ammonia (in vitro synthesis) | 65 mM | FAAH | Ammonia | [14] |

| This compound Concentration (N18TG2 cells) | 55.0 ± 9.5 pmols/107 cells | - | - | [15] |

| Anandamide Concentration (N18TG2 cells) | < 0.7 pmol/107 cells | - | - | [15] |

Experimental Protocols

Fluorometric Assay for FAAH Activity

This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[16][17]

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets in ice-cold FAAH assay buffer.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.

-

-

Reaction Setup:

-

In a 96-well plate, add the sample supernatant.

-

For background correction, include wells with a specific FAAH inhibitor.

-

Initiate the reaction by adding the non-fluorescent FAAH substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period, allowing the enzymatic reaction to proceed.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from inhibitor-treated wells) from the sample readings.

-

Calculate the FAAH activity based on a standard curve generated with known concentrations of the fluorescent product (e.g., AMC).

-

Studying this compound Biosynthesis in Cell Culture

This protocol utilizes radiolabeled precursors to trace the synthesis of this compound in a cellular context, with mouse neuroblastoma N18TG2 cells being a common model system.[9][15]

Workflow Diagram:

Methodology:

-

Cell Culture and Labeling:

-

Culture N18TG2 cells under standard conditions.

-

Incubate the cells with a medium containing [14C]-oleic acid for a designated time to allow for its uptake and metabolism.

-

-

Lipid Extraction:

-

After incubation, harvest the cells and perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

-

-

Chromatographic Separation:

-

Separate the lipid extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound from other lipids.

-

-

Identification and Quantification:

-

Identify the [14C]-oleamide by comparing its chromatographic mobility to that of a non-radiolabeled this compound standard.

-

Quantify the amount of synthesized [14C]-oleamide using scintillation counting or autoradiography.

-

Conclusion

The biosynthesis and degradation of this compound are tightly regulated processes crucial for modulating its physiological effects. The two proposed biosynthetic pathways, one involving PAM and the other cytochrome c, highlight the complexity of its formation. The degradation is more clearly defined, with FAAH playing a central role. For professionals in drug development, targeting these pathways, particularly the inhibition of FAAH to enhance endogenous this compound levels, presents a promising therapeutic strategy for sleep and mood disorders. Further research is warranted to fully elucidate the regulatory mechanisms of these pathways and to explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound: natural occurrence, biologic actions and biosynthesis_Chemicalbook [chemicalbook.com]

- 6. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound and Other Fatty Acid Amides - David Merkler [grantome.com]

- 8. researchgate.net [researchgate.net]

- 9. Oleic acid derived metabolites in mouse neuroblastoma N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Fatty acid amide hydrolase, the degradative enzyme for anandamide and this compound, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The sleep inducing factor this compound is produced by mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]

Oleamide: A Comprehensive Technical Guide to its Physiological Functions Beyond Sleep

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide (cis-9,10-octadecenamide) is an endogenous fatty acid amide first identified as a sleep-inducing lipid. However, a growing body of evidence reveals its multifaceted physiological roles extending far beyond the regulation of sleep. This technical guide provides an in-depth exploration of the physiological functions of this compound, with a focus on its analgesic, anti-inflammatory, and cognitive effects. We delve into its complex pharmacology, detailing its interactions with various molecular targets, including cannabinoid receptors, GABA-A receptors, and peroxisome proliferator-activated receptors (PPARs). This document summarizes key quantitative data, provides an overview of essential experimental protocols for studying this compound's bioactivity, and visualizes its signaling pathways to support further research and drug development endeavors.

Introduction

Initially isolated from the cerebrospinal fluid of sleep-deprived cats, this compound has emerged as a significant signaling molecule with a diverse range of biological activities. While its role in promoting sleep is well-documented, its influence on other physiological processes warrants a closer examination. This compound's structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive investigation into its cannabimimetic properties. Furthermore, its ability to modulate key neurotransmitter systems and inflammatory pathways highlights its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and cognitive disorders. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's functions beyond sleep, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Analgesic Properties of this compound

This compound has demonstrated significant analgesic effects in various preclinical models of pain. Its pain-relieving actions are believed to be mediated through its interaction with the endocannabinoid system and other neurotransmitter pathways.

Quantitative Data: Analgesic Effects

| Parameter | Value | Species | Test Model | Reference |

| ED50 (Analgesia) | 66 mg/kg (i.p.) | Rat | Tail-flick test | [1][2] |

| Effective Dose | 10-200 mg/kg (i.p.) | Rat | Tail-flick test | [1] |

Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.[3]

-

Animal Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment.

-

Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.

-

Baseline Latency: The baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[4]

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.).

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]

-

Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline. The dose-response curve is then plotted to determine the ED50 value.[1]

Anti-inflammatory Effects of this compound

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and the production of pro-inflammatory mediators.

Mechanism of Action

This compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] Furthermore, this compound can inhibit the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response, by preventing the phosphorylation of its inhibitor, IκB-α.[5] this compound also attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.[8]

-

Nitrite (B80452) Measurement (Griess Assay): After 24 hours of incubation, measure the accumulation of nitrite in the culture supernatant, an indicator of NO production, using the Griess reagent.[8]

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: To assess the expression of iNOS, COX-2, and the phosphorylation of IκB-α, lyse the cells, separate the proteins by SDS-PAGE, and perform Western blotting using specific primary and secondary antibodies.[9]

Cognitive Functions of this compound

The role of this compound in cognition is complex, with studies suggesting both memory-modulating and neuroprotective effects.

Effects on Memory

This compound has been shown to modulate memory processes. In a passive avoidance paradigm, this compound facilitated memory extinction in rats. However, other studies suggest that long-term consumption of this compound may improve working and short-term memory. The administration of this compound has also been found to reverse scopolamine-induced cognitive impairment.[10]

Experimental Protocol: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11]

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

-

Acquisition Phase: The animal is released from different starting positions and the latency to find the hidden platform is recorded over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Drug Administration: this compound or vehicle is administered before or after the training sessions, depending on whether the effect on learning or memory consolidation is being investigated.

-

Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive performance.

Molecular Targets and Signaling Pathways

This compound's diverse physiological effects are a result of its interaction with multiple molecular targets.

Cannabinoid Receptors (CB1 and CB2)

This compound is a full agonist of the CB1 receptor, although with a lower affinity than anandamide.[12][13][14] It competitively inhibits the binding of the nonselective cannabinoid agonist [3H]CP55,940 to rat brain membranes.[12] The analgesic effects of this compound are partially mediated through the CB1 receptor, as they can be inhibited by the CB1 antagonist SR141716A.[2] this compound's anti-inflammatory effects in microglial cells have been shown to be blocked by a CB2 receptor antagonist, suggesting a role for this receptor as well.[15]

| Ligand | Receptor | Ki (μM) | Species/Tissue | Reference |

| This compound | CB1 | 1.14 | Rat brain membranes | [12][13] |

| This compound | CB1 | 8.13 | Human CB1 transfected cells | [12][13] |

| Anandamide (AEA) | CB1 | 0.428 | Rat brain membranes | [12] |

-

Membrane Preparation: Prepare crude membrane fractions from rat whole brain or from cells stably expressing the human CB1 receptor.

-

Radioligand: Use a radiolabeled cannabinoid receptor agonist, such as [3H]CP55,940.

-

Binding Reaction: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of this compound or a known competitor.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory constant (Ki) of this compound by non-linear regression analysis of the competition binding data.

GABA-A Receptors

This compound positively modulates GABA-A receptors, enhancing the currents induced by GABA.[16] This modulation is stereoselective, with the cis isomer being active while the trans isomer is not.[17] The hypnotic and some analgesic and hypothermic effects of this compound are thought to be mediated, at least in part, through its interaction with GABA-A receptors, particularly those containing the β3 subunit. The GABA-A receptor antagonist bicuculline (B1666979) can reverse this compound-induced analgesia and hypothermia.[2]

| Parameter | Value | Receptor Subunit | Cell Type | Reference |

| EC50 (SRF suppression) | 4.1 μM | - | Cultured pyramidal neurons | [16] |

| IC50 (Veratridine-induced depolarization) | 13.9 μM | - | Mouse synaptoneurosomes | [16] |

-

Cell Preparation: Use cultured primary neurons or cell lines expressing specific GABA-A receptor subunits.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline current.

-

This compound Application: Co-apply this compound with GABA to observe any potentiation of the GABA-induced current.

-

Data Acquisition and Analysis: Record the changes in current amplitude and analyze the dose-dependent effects of this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound can activate all three PPAR subtypes (α, β/δ, and γ), with a preference for PPARγ.[18][19] It has been shown to induce adipogenesis in 3T3-L1 cells, a process mediated by PPARγ.[18][20] This interaction suggests a potential role for this compound in metabolic regulation.

| Parameter | Value | Receptor Subtype | Assay | Reference |

| IC50 (Binding) | 38 μM | PPARγ | Fluorescent ligand competition | [18][20] |

| Effective Concentration (Transactivation) | 10 and 50 μM | PPARα, PPARβ, PPARγ | Luciferase reporter assay | [18][20] |

-

Cell Transfection: Co-transfect cells (e.g., CHO or HEK293) with a plasmid containing a PPAR-responsive element linked to a luciferase reporter gene and a plasmid expressing the desired PPAR subtype (α, β/δ, or γ).[20]

-

Cell Treatment: Treat the transfected cells with various concentrations of this compound or a known PPAR agonist.

-

Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold induction relative to the vehicle control.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound is a substrate for fatty acid amide hydrolase (FAAH), the same enzyme that degrades anandamide.[21] By competing with anandamide for FAAH-mediated hydrolysis, this compound can increase the endogenous levels of anandamide, leading to an "entourage effect" that potentiates endocannabinoid signaling.[22]

-

Enzyme Source: Use rat liver microsomes or recombinant FAAH.

-

Substrate: A fluorogenic or radiolabeled FAAH substrate, such as AMC-arachidonoyl amide or [14C]this compound, is used.[23][24][25]

-

Inhibition Assay: Incubate the enzyme with the substrate in the presence of varying concentrations of this compound or a known FAAH inhibitor.

-

Product Measurement: Measure the fluorescent or radioactive product generated from the substrate hydrolysis.

-

Data Analysis: Determine the IC50 value of this compound for FAAH inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a pleiotropic signaling molecule with significant physiological functions that extend beyond its initial characterization as a sleep-inducing factor. Its analgesic, anti-inflammatory, and cognitive-modulating effects, mediated through a complex interplay with cannabinoid receptors, GABA-A receptors, PPARs, and FAAH, position it as a promising candidate for therapeutic development. This technical guide provides a foundational understanding of this compound's bioactivities, offering valuable data and methodological insights to guide future research. Further investigation into the precise molecular mechanisms and signaling cascades regulated by this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral evidence for the interaction of this compound with multiple neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tail flick test - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrative Metabolomics, Pharmacoinformatics and Experimental Studies Reveal the Neuroprotective Potential of Caulerpa racemosa Metabolites Against Alzheimer’s Disease [mdpi.com]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Foxq1 activates CB2R with this compound to alleviate POCD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective modulatory actions of this compound on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective modulatory actions of this compound on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound activates peroxisome proliferator-activated receptor gamma (PPARγ) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. This compound activates peroxisome proliferator-activated receptor gamma (PPARγ) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. This compound: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous this compound and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. caymanchem.com [caymanchem.com]

Oleamide: An In-depth Analysis of its Effects on Body Temperature and Locomotion